Dioctadecyl carbonate
Description
Dioctadecyl carbonate (C₃₇H₇₄O₃) is a long-chain carbonate ester synthesized via a carbonate interchange reaction using octadecanol (C₁₈H₃₇OH) . It belongs to the class of oleocarbonates and has gained prominence as a biobased phase change material (PCM) due to its high latent heat capacity and thermal stability. Its phase change temperature range (47.4–51.1°C) and enthalpy (178.2 J/g) make it suitable for dynamic thermal management in textiles, building materials, and electronics .
Properties
CAS No. |
5346-14-5 |
|---|---|
Molecular Formula |
C37H74O3 |
Molecular Weight |
567 g/mol |
IUPAC Name |
dioctadecyl carbonate |
InChI |
InChI=1S/C37H74O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-37(38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI Key |
XZMJPSTVHZJNLE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCCCCCCC |
Other CAS No. |
5346-14-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of Dioctadecyl Carbonate and Analogous Compounds
Key Observations :
- Chain Length and Phase Change : Longer alkyl chains (e.g., C₁₈ in dioctadecyl vs. C₁₆ in dihexadecyl) increase phase change temperatures but slightly reduce enthalpy due to reduced molecular mobility .
- Functional Groups : Carbonates (e.g., dioctadecyl, diphenyl) exhibit higher thermal stability compared to maleate or sebacate esters, which degrade at lower temperatures .
Insights :
- Volatility : Shorter-chain carbonates (e.g., diethyl) pose higher inhalation risks, necessitating respiratory protection . Long-chain derivatives like this compound require minimal respiratory safeguards but still mandate skin/eye protection .
- Decomposition : All carbonates release toxic gases (e.g., CO, CO₂) upon thermal decomposition, requiring controlled processing environments .
Q & A
Q. How can researchers design reproducible experiments for this compound applications in polymer science?
- Methodological Answer : Standardize protocols using ASTM or OECD guidelines for polymer synthesis (e.g., ASTM D2857 for rheology). Include negative controls (e.g., solvent-only reactions) and technical replicates (n ≥ 3). Publish detailed supplementary materials with machine-readable metadata (e.g., JSON-LD) to enhance reproducibility .
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